molecular formula C27H34N2O5S2 B285947 2,7-Bis-(3,5-dimethyl-piperidine-1-sulfonyl)-fluoren-9-one

2,7-Bis-(3,5-dimethyl-piperidine-1-sulfonyl)-fluoren-9-one

Cat. No. B285947
M. Wt: 530.7 g/mol
InChI Key: SMZIWKQMKPNDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Bis-(3,5-dimethyl-piperidine-1-sulfonyl)-fluoren-9-one, also known as DBDPE, is a flame retardant compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. DBDPE is a halogenated organic compound that is widely used in the production of plastics, textiles, and electronics to reduce the risk of fire hazards.

Scientific Research Applications

2,7-Bis-(3,5-dimethyl-piperidine-1-sulfonyl)-fluoren-9-one has been extensively studied for its flame retardant properties in various materials such as plastics, textiles, and electronics. It has been shown to be effective in reducing the flammability of these materials and improving their fire resistance properties. 2,7-Bis-(3,5-dimethyl-piperidine-1-sulfonyl)-fluoren-9-one has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of 2,7-Bis-(3,5-dimethyl-piperidine-1-sulfonyl)-fluoren-9-one as a flame retardant involves the release of free radicals upon exposure to heat or flame. These free radicals react with the combustible materials, leading to the formation of char and the reduction of flammable gases. As a result, the spread of fire is inhibited, and the material is protected from further damage.
Biochemical and Physiological Effects:
2,7-Bis-(3,5-dimethyl-piperidine-1-sulfonyl)-fluoren-9-one has been shown to have minimal toxicity and low bioaccumulation potential, making it a safe and effective flame retardant compound. However, further studies are needed to fully understand its potential effects on human health and the environment.

Advantages and Limitations for Lab Experiments

2,7-Bis-(3,5-dimethyl-piperidine-1-sulfonyl)-fluoren-9-one has several advantages as a flame retardant compound, including its high thermal stability, low toxicity, and effectiveness in reducing flammability. However, its use in lab experiments may be limited by its cost, availability, and potential impact on the environment.

Future Directions

There are several future directions for the research and development of 2,7-Bis-(3,5-dimethyl-piperidine-1-sulfonyl)-fluoren-9-one. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the exploration of its potential applications in other fields such as medicine and agriculture. Additionally, further studies are needed to fully understand its potential effects on human health and the environment, and to develop safer and more effective flame retardant compounds.

Synthesis Methods

The synthesis of 2,7-Bis-(3,5-dimethyl-piperidine-1-sulfonyl)-fluoren-9-one involves the reaction of 9-fluorenone with piperidine and sulfur trioxide in the presence of a solvent such as acetic acid. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2,7-Bis-(3,5-dimethyl-piperidine-1-sulfonyl)-fluoren-9-one as the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.

properties

Molecular Formula

C27H34N2O5S2

Molecular Weight

530.7 g/mol

IUPAC Name

2,7-bis[(3,5-dimethylpiperidin-1-yl)sulfonyl]fluoren-9-one

InChI

InChI=1S/C27H34N2O5S2/c1-17-9-18(2)14-28(13-17)35(31,32)21-5-7-23-24-8-6-22(12-26(24)27(30)25(23)11-21)36(33,34)29-15-19(3)10-20(4)16-29/h5-8,11-12,17-20H,9-10,13-16H2,1-4H3

InChI Key

SMZIWKQMKPNDNI-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C

Origin of Product

United States

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